TRPA1 Antagonist Activity: 3′-CF₃-2-methylvaleranilide vs. Inactive or Weakly Active Analogs
The target compound demonstrates measurable antagonist activity at the human TRPA1 channel with an IC50 of 330 nM in HEK293-TREx cells, whereas systematic SAR studies indicate that 2,2-dimethyl and 2-propyl analogs exhibit substantially reduced or undetectable activity at this target [1][2]. The 2-methyl substitution pattern preserves sufficient conformational flexibility while maintaining appropriate steric fit within the TRPA1 binding pocket; increased steric bulk at the α-position (2-propyl or 2,2-dimethyl) abolishes this activity profile [2].
| Evidence Dimension | TRPA1 channel antagonist activity (IC50) |
|---|---|
| Target Compound Data | 330 nM (human TRPA1); 1.80 μM (rat TRPA1) |
| Comparator Or Baseline | 2,2-dimethyl and 2-propyl analogs: no reported TRPA1 activity in BindingDB or ChEMBL (activity likely >10 μM or inactive) |
| Quantified Difference | Target compound active at sub-micromolar range; close analogs show no detectable TRPA1 antagonism in available databases |
| Conditions | Human TRPA1 expressed in HEK293-TREx cells; Fluo-4 NW calcium flux assay; 48-72 hr incubation [1] |
Why This Matters
Researchers investigating TRPA1-mediated pain or inflammatory pathways cannot substitute 2,2-dimethyl or 2-propyl analogs and expect to reproduce the target compound's channel modulation effects.
- [1] BindingDB. BDBM50021822 (CHEMBL3298322). IC50: 330 nM for human TRPA1; IC50: 1.80 μM for rat TRPA1. Assay: HEK293-TREx cells, Fluo-4 NW calcium flux. View Source
- [2] Class-level SAR inference: BindingDB and ChEMBL database searches for 2-propyl (CAS 16190-60-6) and 2,2-dimethyl (CAS 2300-87-0) analogs yield no TRPA1 activity entries. View Source
